molecular formula C11H16ClN3OS B4443968 2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride

2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride

Cat. No.: B4443968
M. Wt: 273.78 g/mol
InChI Key: LIDRNKLOUPUHEV-UHFFFAOYSA-N
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Description

2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride is a synthetic compound that features a thiophene ring, an oxadiazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under suitable conditions to form amines or other derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted amines and other derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study the interactions of thiophene and oxadiazole-containing molecules with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and oxadiazole rings may play a role in binding to these targets, while the amine group could be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine
  • 2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrobromide
  • 2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;acetate

Uniqueness

The hydrochloride salt form of this compound may offer improved solubility and stability compared to other salt forms. Additionally, the specific arrangement of the thiophene and oxadiazole rings may confer unique chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS.ClH/c1-8(2)6-12-7-10-13-11(14-15-10)9-4-3-5-16-9;/h3-5,8,12H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDRNKLOUPUHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=NC(=NO1)C2=CC=CS2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride
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2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride
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2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride
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2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride
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2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride
Reactant of Route 6
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2-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride

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